2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid
CAS No.:
Cat. No.: VC17829596
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O2 |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | 2-methyl-2-(2-methylpyrazol-3-yl)butanoic acid |
Standard InChI | InChI=1S/C9H14N2O2/c1-4-9(2,8(12)13)7-5-6-10-11(7)3/h5-6H,4H2,1-3H3,(H,12,13) |
Standard InChI Key | XHHQBHISJWTPQA-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C1=CC=NN1C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position (N-methyl) and another methyl group at the 5-position. This heterocycle is covalently linked to a 2-methylbutanoic acid moiety, creating a sterically hindered carboxylic acid (Figure 1). The stereochemistry at the branched carbon (C2 of the butanoic acid) may lead to chirality, though specific enantiomeric data remain undocumented .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O₂ |
Molecular Weight | 182.22 g/mol |
SMILES Notation | CC(C)(C(=O)O)C1=CC=NN1C |
LogP (Octanol-Water) | 0.85 (estimated) |
Hydrogen Bond Donors | 1 (carboxylic -OH) |
Hydrogen Bond Acceptors | 4 (2 × N, 2 × O) |
Topological Polar Surface Area | 65.5 Ų |
The calculated LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a desirable trait for drug candidates .
Synthesis and Structural Modification
Synthetic Pathways
While no explicit synthesis for 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is documented, analogous pyrazole-carboxylic acids are typically synthesized via:
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Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or thermal conditions.
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1,3-Dipolar Cycloaddition: Coupling of diazo compounds with alkynes or alkenes.
For this compound, a plausible route involves:
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Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine via hydrazine and acetylacetone cyclization.
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Step 2: Alkylation with methyl 2-bromobutyrate to introduce the branched chain.
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Step 3: Hydrolysis of the ester to the carboxylic acid using aqueous NaOH or HCl .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | NH₂NH₂, AcOH, reflux, 6h | 65–75% |
2 | Methyl 2-bromobutyrate, K₂CO₃, DMF, 80°C | 50–60% |
3 | 2M HCl, reflux, 3h | 85–90% |
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for:
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Prodrug Design: Esterification of the carboxylic acid to improve bioavailability.
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Kinase Inhibitors: Pyrazole moieties are prevalent in ATP-competitive inhibitors (e.g., crizotinib analogs) .
Material Science
Coordination polymers formed with transition metals (e.g., Cu²⁺, Zn²⁺) could exploit the carboxylic acid’s chelating ability for catalytic or sensing applications .
Risk Category | Mitigation Strategy |
---|---|
Inhalation | Use fume hood; monitor air quality |
Skin Contact | Immediate washing with soap/water |
Environmental | Avoid release into waterways |
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